2,5-Dioxopyrrolidin-1-yl 2-chloro-4-fluorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-chloro-4-fluorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It is characterized by the presence of a pyrrolidinone ring and a benzoate moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-chloro-4-fluorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Major Products
Nucleophilic substitution: The major products are substituted benzoates where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are 2-chloro-4-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-chloro-4-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to selectively degrade KRAS G12D/V and MDM2 proteins, thereby suppressing their signaling pathways without causing non-specific cytotoxic effects . This selective degradation is achieved through the formation of covalent bonds with the target proteins, leading to their destabilization and subsequent degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 2,5-difluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 2-chlorobenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-chloro-4-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzoate ring, which enhances its reactivity and potential for selective interactions with biological targets. This dual halogenation distinguishes it from other similar compounds that may only have one halogen substituent .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO4/c12-8-5-6(13)1-2-7(8)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAROICQFGDZIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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